molecular formula C10H14FN B123257 Benzenebutanamine, 4-fluoro- CAS No. 149080-28-4

Benzenebutanamine, 4-fluoro-

Cat. No. B123257
CAS RN: 149080-28-4
M. Wt: 167.22 g/mol
InChI Key: VIYIIBCNUSHUSE-UHFFFAOYSA-N
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Description

Benzenebutanamine, 4-fluoro- (4-FB) is a synthetic drug that has been studied for its potential therapeutic and medicinal applications. It is an aromatic amine derived from the aromatic hydrocarbon benzene and the aliphatic amine butanamine. 4-FB has been studied for its potential in the treatment of neurological disorders, pain management, and cancer. It has also been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450.

Scientific Research Applications

  • Carcinogenic Studies

    • Early research explored the carcinogenicity of various fluoro and other derivatives of 4-dimethylaminoazobenzene in rat liver. Compounds with fluoro substitution demonstrated varying levels of carcinogenic activity, emphasizing the importance of fluoro substitution in biological activity. This study underlines the significance of fluoro derivatives in understanding carcinogenic mechanisms (Miller, Miller, & Finger, 1957).
  • Fluorescent Properties and Antioxidant Activity

    • A study on benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones revealed that these compounds exhibit photofluorescent properties and antioxidant activities. This highlights their potential use in fluorescence-based applications and as antioxidants (Politanskaya et al., 2015).
  • Inhibition Studies in Biochemistry

    • Research on 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines showed their selective inhibition of phenylethanolamine N-methyltransferase, indicating their utility in biochemical studies related to enzyme inhibition (Grunewald, Caldwell, Li, & Criscione, 2001).
  • Solid-State Emissive and Water-Soluble Fluorophores

    • A study introduced a novel green fluorophore based on benzene, demonstrating solid-state emission, water solubility, and pH-independent fluorescence. Such compounds can be vital for imaging applications and displays (Beppu et al., 2015).
  • Analytical Chemistry Applications

    • Benzene-fluorinated compounds have been utilized in the development of derivatization reagents for chromatographic determination of biogenic amines in wine samples, demonstrating their role in enhancing analytical methodologies (Jastrzębska et al., 2016).
  • Antimicrobial Studies

    • Research on novel derivatives of benzene-fluorinated compounds indicated their efficacy as antimicrobials against various pathogenic strains, highlighting their potential in the development of new antimicrobial agents (Priya, Basappa, Swamy, & Rangappa, 2005).
  • Fluoro-Polyimides Synthesis

    • Soluble fluoro-polyimides derived from benzene compounds have been synthesized, showing excellent thermal stability and low moisture absorption, important for material science applications (Xie et al., 2001).
  • Gas Phase Photochemistry

    • The photochemistry of fluoro(trifluoromethyl)benzenes, including studies in the gas phase, has been examined, contributing to the understanding of photophysical processes in chemical physics (Al-ani, 1973).

Safety and Hazards

“Benzenebutanamine, 4-fluoro-” is classified as having acute toxicity (oral, category 4) according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) . It is advised to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist .

Future Directions

While specific future directions for “Benzenebutanamine, 4-fluoro-” are not available, it’s worth noting that fluorous chemistry is a rapidly evolving field with a wide range of potential applications . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve outcomes by providing more accurate and efficient image guidance during surgery .

Mechanism of Action

properties

IUPAC Name

4-(4-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYIIBCNUSHUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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